molecular formula C17H20N6OS B10955183 5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B10955183
M. Wt: 356.4 g/mol
InChI Key: ARRWVANWYKVRSD-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is a complex organic compound that features a combination of tetrazole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE typically involves multi-step reactionsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) salts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or oxadiazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives that retain the core heterocyclic structures.

Scientific Research Applications

1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE involves its interaction with specific molecular targets. The tetrazole and oxadiazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is unique due to its combination of tetrazole and oxadiazole rings, which confer distinct chemical reactivity and potential applications. The presence of both cyclohexyl and methylphenyl groups further enhances its versatility and functionality in various scientific and industrial contexts.

Properties

Molecular Formula

C17H20N6OS

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H20N6OS/c1-12-7-9-13(10-8-12)16-18-15(24-20-16)11-25-17-19-21-22-23(17)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3

InChI Key

ARRWVANWYKVRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4CCCCC4

Origin of Product

United States

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